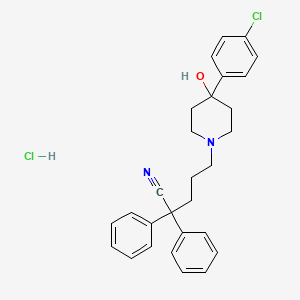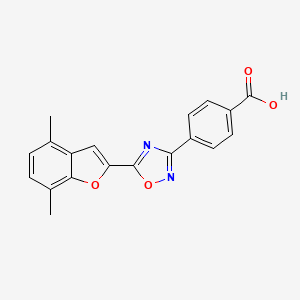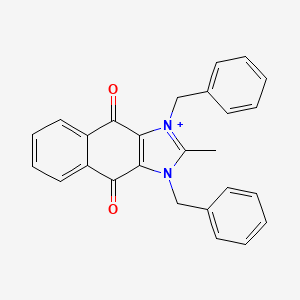
CPFX1302
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CPFX1302 is a biochemical
Scientific Research Applications
1. Revolutionizing Plant Biology and Breeding
CPFX1302 (also known as Cas12) has opened new avenues for plant research and breeding. The sequence-specific DNases Cas9 and Cas12, along with the RNase Cas13, have been utilized for various applications including inducing gene editing to obtain new traits in crops, developing tools for transcriptional regulation, and fluorescence-based imaging of specific chromosomal loci in plant genomes. Cas12 has been particularly instrumental in improving technologies for programmed changes in plant genomes via homologous recombination (Schindele, Wolter, & Puchta, 2018).
2. Advancements in Nucleic Acid Detection Platforms
The Cas12a variant, a component of CPFX1302, has been adapted for developing enhanced nucleic acid detection technologies. These advancements include multiplexed quantitative detection, high sensitivity, and combination with lateral flow for visual readout. This technology has potential applications in pathogen genotyping and cancer mutation monitoring (Gootenberg et al., 2018).
3. Combatting Viral Infections in Plants
The Cas12 variant, a key component of CPFX1302, has been employed to address RNA virus interference in plants. This method has been particularly effective in combating RNA viruses, which are the most abundant class of viruses in plants. The use of Cas12 for RNA manipulation has shown promise in enhancing crop resistance to viral infections (Aman et al., 2017).
4. Field-Deployable Viral Diagnostics
CPFX1302 variants like Cas12a have been integral in creating field-deployable viral diagnostic platforms. These platforms enable rapid detection of specific strains of pathogens in clinical samples with minimal equipment and sample processing requirements, demonstrating the potential for widespread and practical applications in public health and epidemiology (Myhrvold et al., 2018).
5. Genome Editing in Various Organisms
CRISPR systems, including CPFX1302, are revolutionizing genome editing across a range of organisms. These systems, by enabling precise edits, are instrumental in both adding desirable and removing undesirable alleles in simple and complex genomes. The application of Cas12a for this purpose has been particularly noted for its efficiency and reduced off-target effects, making it a valuable tool in genomic research and biotechnology (Manghwar, Lindsey, Zhang, & Jin, 2019).
properties
Product Name |
CPFX1302 |
|---|---|
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CPFX1302; CPFX-1302; CPFX 1302; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)